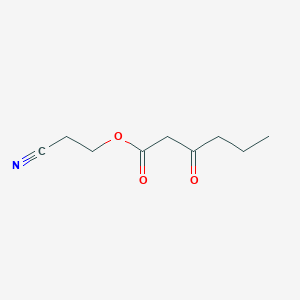






|
REACTION_CXSMILES
|
[O:1]=[C:2]([CH2:9][CH2:10][CH3:11])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].OCC[C:15]#[N:16]>>[C:15]([CH2:8][CH2:7][O:6][C:4](=[O:5])[CH2:3][C:2](=[O:1])[CH2:9][CH2:10][CH3:11])#[N:16]
|


|
Name
|
|
|
Quantity
|
33.7 mmol
|
|
Type
|
reactant
|
|
Smiles
|
O=C(CC(=O)OCC)CCC
|
|
Name
|
|
|
Quantity
|
28.1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
OCCC#N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
192.5 (± 12.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
(magnetically stirred)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
were placed in a round bottom flask
|
|
Type
|
CUSTOM
|
|
Details
|
equipped with a short distillation path
|
|
Type
|
DISTILLATION
|
|
Details
|
The distillate was collected
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to room temperature
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CCOC(CC(CCC)=O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |